Physicochemical Profile Shift: Vicinal (3,5) Target vs. Geminal (3,3) Analog
The target compound's vicinal (3,5) substitution topology yields a computed XLogP3-AA of -0.6, compared to -0.8 for the geminal (3,3) analog 3-((dimethylamino)methyl)pyrrolidin-3-ol [1][2]. This 0.2 log-unit difference in lipophilicity reflects altered intramolecular hydrogen-bonding capacity and solvation energy arising from the spatial separation of the hydroxyl and dimethylamino groups. The topological polar surface area (TPSA) is identical at 35.5 Ų for both isomers, indicating that the lipophilicity shift is driven primarily by conformational rather than compositional factors [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 (free base; (3S,5R) enantiomer used as proxy for target physicochemical properties) |
| Comparator Or Baseline | 3-((Dimethylamino)methyl)pyrrolidin-3-ol (geminal 3,3-isomer): XLogP3-AA = -0.8 |
| Quantified Difference | Δ XLogP3-AA = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14); free base form |
Why This Matters
A 0.2 log-unit XLogP3 shift may alter passive membrane permeability and distribution coefficient, directly impacting cellular assay exposure and Caco-2 permeability predictions in drug discovery programs.
- [1] PubChem. (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol (CID 165761930). Computed XLogP3-AA = -0.6, TPSA = 35.5 Ų. View Source
- [2] PubChem. 3-((Dimethylamino)methyl)pyrrolidin-3-ol (CID 14578459). Computed XLogP3-AA = -0.8, TPSA = 35.5 Ų. View Source
